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Abstract: This technical guide provides a comprehensive analysis of the spectroscopic

characteristics of 5-Chloro-2,3,3-trimethyl-3H-indole (CAS No: 25981-83-3).[1][2] As a key

intermediate in the synthesis of pharmaceuticals and agrochemicals, a thorough understanding

of its spectroscopic signature is paramount for researchers, scientists, and drug development

professionals.[3] This document synthesizes predictive data for Proton Nuclear Magnetic

Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass

Spectrometry (MS), and Infrared (IR) spectroscopy. While direct experimental spectra for this

specific molecule are not widely published, the following analyses are grounded in established

spectroscopic principles and data from structurally analogous compounds. This guide offers

detailed interpretations, proposed experimental protocols for data acquisition, and visual

representations to facilitate a deeper understanding of the molecule's structure and properties.

Introduction to 5-Chloro-2,3,3-trimethyl-3H-indole
5-Chloro-2,3,3-trimethyl-3H-indole, with the molecular formula C₁₁H₁₂ClN, is a substituted

indolenine (3H-indole).[2][4] The indolenine core is a significant structural motif in a variety of

biologically active compounds. The presence of a chlorine atom at the 5-position and methyl

groups at the 2- and 3-positions significantly influences its electronic properties and reactivity,
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making its unambiguous characterization by spectroscopic methods essential.[3] This guide will

elucidate the expected spectroscopic features that define its molecular architecture.

Below is a diagram illustrating the molecular structure and numbering of 5-Chloro-2,3,3-
trimethyl-3H-indole.

Caption: Molecular structure of 5-Chloro-2,3,3-trimethyl-3H-indole.

Proton Nuclear Magnetic Resonance (¹H NMR)
Spectroscopy
The ¹H NMR spectrum provides detailed information about the hydrogen atoms in a molecule.

For 5-Chloro-2,3,3-trimethyl-3H-indole, the spectrum is expected to be characterized by

signals from the aromatic protons and the methyl groups. The electron-withdrawing nature of

the chlorine atom will influence the chemical shifts of the protons on the benzene ring.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ)
ppm

Multiplicity Assignment Rationale

~ 7.5 - 7.6 Doublet (d) H-4
The chlorine at C-5
will deshield the
ortho proton (H-4).

~ 7.2 - 7.3
Doublet of doublets

(dd)
H-6

Coupled to both H-4

and H-7, with the

influence of the

adjacent chlorine.

~ 7.1 - 7.2 Doublet (d) H-7

Expected to be the

most upfield of the

aromatic protons.

~ 2.2 - 2.3 Singlet (s) C2-CH₃

The methyl group on

the C=N bond is

typically in this region.

[5]
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| ~ 1.3 - 1.4 | Singlet (s) | C3-(CH₃)₂ | The two geminal methyl groups are equivalent and

appear as a singlet.[5] |

Interpretation: The aromatic region is expected to show three distinct signals corresponding to

the three protons on the chlorinated benzene ring. The splitting pattern will be characteristic of

a 1,2,4-trisubstituted benzene ring. The methyl groups at C-2 and C-3 are expected to appear

as sharp singlets in the aliphatic region of the spectrum. The integration of these signals should

correspond to a 1:1:1:3:6 proton ratio for H-4, H-6, H-7, C2-CH₃, and C3-(CH₃)₂, respectively.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Spectroscopy
The ¹³C NMR spectrum reveals the carbon framework of the molecule. The predicted chemical

shifts are based on data from similar indole structures and the known effects of chloro- and

methyl- substituents.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
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Chemical Shift (δ) ppm Assignment Rationale

~ 180 - 185 C-2
The imine carbon is
significantly deshielded.

~ 150 - 155 C-7a
Bridgehead carbon adjacent to

nitrogen.

~ 140 - 145 C-3a Bridgehead carbon.

~ 128 - 132 C-5
Carbon directly attached to

chlorine.

~ 125 - 128 C-4 Aromatic CH.

~ 120 - 123 C-6 Aromatic CH.

~ 118 - 120 C-7 Aromatic CH.

~ 52 - 55 C-3

Quaternary carbon attached to

two methyl groups and

nitrogen.

~ 25 - 28 C3-(CH₃)₂ Geminal methyl carbons.

| ~ 15 - 18 | C2-CH₃ | Methyl carbon on the imine. |

Interpretation: The spectrum is expected to show 11 distinct carbon signals. The C-2 carbon,

being part of the C=N bond, will be the most downfield signal. The carbon bearing the chlorine

atom (C-5) will also have a characteristic chemical shift. The remaining aromatic and aliphatic

carbons will resonate at their expected frequencies.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the

molecule. For 5-Chloro-2,3,3-trimethyl-3H-indole, Electron Ionization (EI) is a common

technique.

Table 3: Predicted Mass Spectrometry Data (EI-MS)
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m/z Assignment Rationale

193/195 [M]⁺

Molecular ion peak,
showing the characteristic
3:1 isotopic pattern for
chlorine.

178/180 [M - CH₃]⁺
Loss of a methyl radical from

the molecular ion.[6]

158 [M - Cl]⁺ Loss of a chlorine radical.

| 116 | [C₈H₆N]⁺ | Characteristic fragment in indole fragmentation from further losses.[6] |

Interpretation: The mass spectrum will be distinguished by the molecular ion peak at m/z 193

and its isotope peak at m/z 195, with an intensity ratio of approximately 3:1, which is indicative

of the presence of one chlorine atom. The primary fragmentation pathway is expected to be the

loss of a methyl group to form a stable cation at m/z 178/180.[6]
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[M]⁺˙
m/z 193/195

[M - CH₃]⁺
m/z 178/180- •CH₃

[M - Cl]⁺
m/z 158

- •Cl

[C₈H₆N]⁺
m/z 116

- C₄H₆
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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